molecular formula C8H16N2O2S B3109153 (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine CAS No. 1704956-13-7

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine

Cat. No.: B3109153
CAS No.: 1704956-13-7
M. Wt: 204.29
InChI Key: DIFYQZGYXMOTEH-SSDOTTSWSA-N
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Description

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine (CAS 1704956-13-7) is a chiral amine and sulfonamide-based chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H16N2O2S and a molecular weight of 204.29 g/mol, this compound features a piperidine ring with a defined (R)-configuration at the 3-position, which is substituted with an amine group and a cyclopropanesulfonyl group on the adjacent nitrogen . The primary value of this compound lies in its use as a synthetic intermediate or a key chiral scaffold for the construction of more complex molecules. Piperidine and sulfonamide motifs are prevalent in compounds with pharmacological activity, and the rigid cyclopropylsulfonyl group can influence the molecule's conformation and binding properties. Research indicates that synthetically accessible 3-aminopiperidine analogues can serve as central cores in the development of inhibitors for cysteine proteases, demonstrating the potential utility of this chiral piperidine scaffold in probe and drug discovery efforts . Furthermore, related piperidine sulfonamide structures have been investigated in the development of inhibitors for kinases such as CDK2, highlighting the relevance of this chemical series in targeting diverse therapeutic areas . This product is intended for research purposes as a building block and is strictly for Laboratory Research Use Only, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3R)-1-cyclopropylsulfonylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYQZGYXMOTEH-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Amine Group: The amine group at the 3-position can be introduced through amination reactions. This can be achieved by reacting the intermediate compound with an appropriate amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Differences vs. Target Compound Biological/Pharmacological Notes References
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine C₈H₁₆N₂O₂S 204.29 Cyclopropanesulfonyl Reference compound; polar sulfonyl group Used in drug intermediates (e.g., kinase inhibitors)
1-(Cyclopropylcarbonyl)piperidin-3-amine C₉H₁₆N₂O 168.24 Cyclopropylcarbonyl Carbonyl instead of sulfonyl; lower polarity Potential CNS applications due to lipophilicity
(3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride C₈H₁₆N₂O·HCl 192.69 Oxetan-3-yl Oxetane ring instead of sulfonyl; improved metabolic stability Preclinical studies for metabolic stability
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl, pyrrolidine Smaller pyrrolidine ring; lacks sulfonyl group Irritant (safety data available)
(3R)-1-Benzylpiperidin-3-amine C₁₂H₁₈N₂ 190.28 Benzyl Aromatic benzyl group; higher lipophilicity Limited solubility; potential for blood-brain barrier penetration

Comparative Analysis

Electronic and Steric Effects
  • Sulfonyl vs. Carbonyl : The sulfonyl group in the target compound is strongly electron-withdrawing, enhancing hydrogen-bond acceptor capacity compared to the carbonyl in 1-(cyclopropylcarbonyl)piperidin-3-amine. This increases aqueous solubility (e.g., hydrochloride salt solubility >50 mg/mL) .
  • Oxetane vs.
Pharmacological Activity
  • Analog with Pyrrolopyrimidinyl Group : A related compound, (3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine, shows weak activity (IC₅₀ = 240,000 nM) against histone-lysine N-methyltransferase, highlighting the impact of substituents on potency .
Physicochemical Properties
  • Lipophilicity : The benzyl-substituted analog (LogP ~2.5) is significantly more lipophilic than the target compound (LogP ~0.8, estimated), affecting membrane permeability and distribution .
  • Melting Points : Hydrochloride salts (e.g., target compound: mp >200°C) generally exhibit higher melting points than free bases, correlating with crystalline stability .

Biological Activity

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆N₂O₂S
  • SMILES : C1CC@HN
  • InChI Key : DIFYQZGYXMOTEH-SSDOTTSWSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action, target interactions, and therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It primarily targets bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. This interaction inhibits DNA synthesis, leading to bacterial cell death.

Minimum Inhibitory Concentration (MIC) Data :

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli6.25 µM
K. pneumoniae12.5 µM

These results suggest that the compound could serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. The compound influences cellular pathways that lead to apoptosis in cancer cells, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

The mechanism of action involves the binding of the compound to the enzyme-DNA complex, stabilizing DNA strand breaks and preventing essential DNA processes. This disruption can lead to:

  • Inhibition of DNA synthesis : Essential for bacterial survival.
  • Cell cycle arrest and apoptosis : Particularly in cancer cells due to disrupted signaling pathways.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Antibacterial Screening : An in-house study screened 352 small molecules, identifying derivatives with significant antibacterial activity against fluoroquinolone-resistant isolates.
  • Mechanistic Studies : Research demonstrated that fluoroquinolones, including this compound, inhibit bacterial enzymes responsible for DNA replication, leading to accumulation of DNA breaks and subsequent bacterial death.
  • Toxicological Studies : Investigations into potential side effects highlighted risks associated with fluoroquinolones, including hypersensitivity reactions. Understanding these risks is vital for developing safer derivatives.

Pharmacokinetics

Fluoroquinolones are known for their excellent oral bioavailability and wide tissue distribution. They are primarily eliminated through renal excretion, which is an important consideration in their therapeutic use.

Q & A

Q. Key parameters for optimization :

  • Temperature: Reactions often proceed at 35–50°C to balance reactivity and side-product formation.
  • Catalyst loading: Copper(I) bromide (0.05–0.1 equiv) enhances sulfonylation efficiency in related systems .
  • Solvent choice: Polar aprotic solvents like DMSO or DMF improve sulfonyl group incorporation .

Basic Question: Which spectroscopic and analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Answer:

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J values for piperidine protons) and chemical shifts to confirm stereochemistry. The cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while sulfonyl groups deshield adjacent protons .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error, as shown in analogous amine sulfonamides .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to determine enantiomeric excess (>98% ee required for pharmaceutical relevance) .
  • X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Answer:
Contradictions often arise from assay-specific variables. Follow this workflow:

Assay validation :

  • Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Test solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid artifacts) .

Physicochemical profiling :

  • Measure logP (octanol/water) to assess membrane permeability.
  • Test hydrolytic stability at pH 2–8 (relevant to oral bioavailability) using LC-MS monitoring .

Data normalization :

  • Use positive controls (e.g., known sulfonamide inhibitors) to calibrate activity across assays .

Example contradiction resolution :
If activity is observed in cell-based assays but not in enzymatic assays, investigate off-target effects via kinome-wide profiling or transcriptomics .

Advanced Question: What methodologies are recommended for analyzing the hydrolytic stability of the cyclopropanesulfonyl group under physiological conditions?

Answer:

  • Accelerated stability studies :
    • Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours.
    • Monitor degradation via LC-MS; cyclopropane ring opening or sulfonamide hydrolysis would produce identifiable fragments (e.g., piperidin-3-amine or cyclopropanesulfonic acid) .
  • Kinetic analysis :
    • Calculate half-life (t₁/₂) using first-order kinetics. For example, if <10% degradation occurs in 24 hours at pH 7.4, the compound is deemed stable for in vivo studies .

Q. Mitigation strategies for instability :

  • Introduce electron-withdrawing substituents on the cyclopropane ring to reduce electrophilic susceptibility .

Advanced Question: How can computational chemistry aid in predicting the binding mode of this compound to biological targets?

Answer:

  • Molecular docking :
    • Use software like AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets).
    • Prioritize poses where the cyclopropane group occupies hydrophobic cavities and the amine forms hydrogen bonds with catalytic residues .
  • MD simulations :
    • Perform 100-ns simulations in explicit solvent to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • QSAR modeling :
    • Corrogate experimental IC₅₀ values with descriptors like polar surface area (PSA) and H-bond donor/acceptor counts to predict activity against novel targets .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • First aid :
    • Skin contact: Wash with soap/water for 15 minutes; consult a physician if irritation persists .
    • Ingestion: Rinse mouth with water; do NOT induce vomiting .
  • Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent sulfonamide degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine
Reactant of Route 2
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(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine

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